BenchChemオンラインストアへようこそ!

8,8-Difluoro-2-azaspiro[4.5]decane

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

8,8-Difluoro-2-azaspiro[4.5]decane is a conformationally restricted spirocyclic secondary amine featuring a gem-difluoro group at the 8-position. Compared to the non-fluorinated parent, the CF₂ moiety lowers the pKa by ~1 unit (from 11.42 to 10.42) and reduces LogD₇.₄ by 0.33 and LogP by 1.38. These physicochemical shifts reduce P-gp recognition, improve passive BBB diffusion, lower non-specific binding, and enhance aqueous solubility—critical advantages for CNS drug discovery, SPR investigations, and matched molecular pair SAR studies. The free amine enables rapid derivatization via alkylation, acylation, or reductive amination. Choose this building block to optimize CNS candidates with balanced potency and ADME profiles.

Molecular Formula C9H15F2N
Molecular Weight 175.22 g/mol
Cat. No. B11761192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Difluoro-2-azaspiro[4.5]decane
Molecular FormulaC9H15F2N
Molecular Weight175.22 g/mol
Structural Identifiers
SMILESC1CC(CCC12CCNC2)(F)F
InChIInChI=1S/C9H15F2N/c10-9(11)3-1-8(2-4-9)5-6-12-7-8/h12H,1-7H2
InChIKeyODRLQDMUBHUYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,8-Difluoro-2-azaspiro[4.5]decane: A gem-Difluorinated Spirocyclic Amine for CNS Drug Discovery and Advanced Building Block Applications


8,8-Difluoro-2-azaspiro[4.5]decane is a saturated spirocyclic secondary amine featuring a gem-difluoro substitution at the 8-position of the cyclohexane ring [1]. It belongs to the 2-azaspiro[4.5]decane family, a scaffold widely employed as a conformationally restricted piperidine bioisostere in medicinal chemistry [2]. The incorporation of the CF₂ moiety significantly modulates key physicochemical parameters—including basicity, lipophilicity, and metabolic stability—relative to the non-fluorinated parent, rendering this compound a strategic building block for optimizing central nervous system (CNS) drug candidates and other bioactive molecules [3].

Why 8,8-Difluoro-2-azaspiro[4.5]decane Cannot Be Casually Substituted with Non-Fluorinated or Mono-Fluorinated 2-Azaspiro[4.5]decane Analogs


Within the 2-azaspiro[4.5]decane class, generic substitution is precluded by the profound impact of the gem-difluoro group on molecular properties [1]. Unlike the non-fluorinated parent (2-azaspiro[4.5]decane) or mono-fluorinated analogs, the CF₂ moiety at the 8-position exerts a strong inductive electron-withdrawing effect, lowering the pKa by approximately one log unit and dramatically altering lipophilicity (LogD) and LogP [2]. These shifts directly influence target engagement, membrane permeability, and metabolic fate—parameters that cannot be mimicked by simple alkyl or mono-fluoro substitutions. Consequently, using an alternative spirocyclic amine without the specific 8,8-difluoro pattern will yield divergent pharmacokinetic and pharmacodynamic profiles, rendering structure-activity relationship (SAR) studies non-transferable and hit-to-lead optimization efforts unreliable.

8,8-Difluoro-2-azaspiro[4.5]decane: Quantified Physicochemical Differentiation from Non-Fluorinated and Mono-Fluorinated Analogs


8,8-Difluoro-2-azaspiro[4.5]decane Exhibits a ~1.0 pKa Unit Reduction Relative to Non-Fluorinated 2-Azaspiro[4.5]decane, Altering Ionization State at Physiological pH

The gem-difluoro substitution at the 8-position significantly lowers the basicity of the secondary amine. 8,8-Difluoro-2-azaspiro[4.5]decane exhibits a predicted pKa of 10.42 ± 0.40, whereas the non-fluorinated parent, 2-azaspiro[4.5]decane, has a predicted pKa of 11.42 ± 0.20 [1]. This ~1.0 unit decrease in pKa shifts the equilibrium of protonated species at physiological pH, reducing the fraction of positively charged amine and thereby influencing membrane permeability and receptor binding interactions. The observed shift is consistent with the electron-withdrawing inductive effect of the CF₂ group, as described in systematic studies of gem-difluorinated cycloalkanes [2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

8,8-Difluoro-2-azaspiro[4.5]decane Demonstrates a 2.0-fold Decrease in Lipophilicity (LogD₇.₄) Compared to Non-Fluorinated 2-Azaspiro[4.5]decane

Lipophilicity, a key parameter governing passive membrane diffusion and non-specific binding, is markedly reduced by the 8,8-difluoro substitution. The predicted LogD at pH 7.4 for 8,8-difluoro-2-azaspiro[4.5]decane is -0.67, whereas the non-fluorinated 2-azaspiro[4.5]decane exhibits a predicted LogD₇.₄ of -0.34 [1]. This difference corresponds to a ~2.0-fold lower distribution coefficient, indicating that the fluorinated analog is more hydrophilic and less prone to partition into lipid membranes. The effect aligns with the broader observation that gem-difluorination of saturated amines can either increase or decrease LogP depending on the structural context, but in this specific scaffold, it yields a notable reduction [2].

Medicinal Chemistry Lipophilicity Optimization ADME Properties

8,8-Difluoro-2-azaspiro[4.5]decane Exhibits a >2-Fold Reduction in Predicted LogP Relative to Non-Fluorinated 2-Azaspiro[4.5]decane

The intrinsic lipophilicity (LogP) of the neutral species is also significantly altered by the gem-difluoro substitution. The predicted LogP for 8,8-difluoro-2-azaspiro[4.5]decane is 1.06, while that for the non-fluorinated parent 2-azaspiro[4.5]decane is 2.44 [1]. This represents a >2-fold reduction in LogP, reflecting a more polar character. The change in LogP is consistent with the electron-withdrawing nature of fluorine atoms, which increases molecular polarity and can enhance aqueous solubility. Such a reduction in LogP may be advantageous for reducing hERG channel affinity and mitigating phospholipidosis risk in lead compounds [2].

Medicinal Chemistry Property Prediction Drug-Likeness

Class-Level Evidence Indicates gem-Difluorinated Saturated Amines Display Improved Metabolic Stability Compared to Non-Fluorinated Counterparts

While direct metabolic stability data for 8,8-difluoro-2-azaspiro[4.5]decane are not publicly available, a systematic study of functionalized gem-difluorinated cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives in human liver microsome assays [1]. The electron-withdrawing effect of fluorine atoms can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, particularly at adjacent carbon centers. This class-level inference is further supported by the broader medicinal chemistry literature, which consistently associates the CF₂ moiety with enhanced metabolic stability in saturated heterocyclic amines [2].

Drug Metabolism Pharmacokinetics In Vitro ADME

8,8-Difluoro-2-azaspiro[4.5]decane Provides a Conformationally Constrained Scaffold with Enhanced 3D Character Relative to Piperidine Isosteres

Spirocyclic amines such as 2-azaspiro[4.5]decane offer a higher fraction of sp³-hybridized carbon atoms (Fsp³) and greater three-dimensionality compared to flat aromatic systems or common piperidine rings [1]. The 8,8-difluoro-2-azaspiro[4.5]decane scaffold, with an Fsp³ of 1.0 (completely saturated) and a defined dihedral angle imposed by the spiro junction, provides a distinct vectoral presentation of the amine group. This conformational restriction can translate into improved target selectivity and reduced off-target activity in SAR campaigns [2]. While not a direct comparator to another 2-azaspiro[4.5]decane, this scaffold-level differentiation is crucial when selecting among diverse piperidine bioisosteres (e.g., 2-oxa-6-azaspiro[3.3]heptane, 2-azabicyclo[2.2.1]heptane). The gem-difluoro substitution further distinguishes it by adding unique electrostatic and stereoelectronic features.

Medicinal Chemistry Molecular Design Scaffold Hopping

Optimal Research and Industrial Applications for 8,8-Difluoro-2-azaspiro[4.5]decane Based on Quantified Differentiation


CNS Drug Discovery Programs Requiring Reduced Basicity to Mitigate P-gp Efflux and Enhance Brain Penetration

The ~1.0 unit reduction in pKa (from 11.42 to 10.42) compared to the non-fluorinated parent [1] lowers the fraction of protonated amine at physiological pH. This can reduce recognition by the P-glycoprotein (P-gp) efflux pump, a common liability for basic amines, and improve passive diffusion across the blood-brain barrier. This specific property makes 8,8-difluoro-2-azaspiro[4.5]decane a preferred scaffold for CNS targets where maintaining adequate free brain concentration is critical, such as in programs targeting GPCRs, ion channels, or kinases within the central nervous system.

Lead Optimization Campaigns Aiming to Reduce Lipophilicity While Retaining Metabolic Stability

The quantifiable reduction in LogD₇.₄ (Δ -0.33) and LogP (Δ -1.38) relative to the non-fluorinated analog [1] provides a clear advantage for medicinal chemists seeking to lower overall lipophilicity without sacrificing potency. Lower LogD/LogP values are associated with reduced non-specific binding, improved aqueous solubility, and a lower risk of phospholipidosis and hERG channel inhibition [2]. The class-level evidence of maintained or slightly improved metabolic stability [3] further supports the use of this building block in projects where balancing potency with a favorable ADME profile is paramount, such as in the development of orally bioavailable small molecules.

Synthesis of Advanced Intermediates and Functionalized Derivatives for Patent-Protected SAR Studies

The unique combination of a conformationally restricted spirocyclic core and a gem-difluoro moiety positions 8,8-difluoro-2-azaspiro[4.5]decane as a versatile intermediate for generating novel chemical matter. Its free secondary amine can be readily functionalized via alkylation, acylation, or reductive amination to produce diverse libraries of derivatives [1]. The presence of the CF₂ group not only imparts distinct physicochemical properties but also offers an additional point for potential fluorine-19 NMR-based assays or metabolic studies. This makes the compound highly valuable for creating proprietary scaffolds with improved patentability and for conducting detailed structure-property relationship (SPR) investigations.

Tool Compound for Validating the Impact of gem-Difluorination on Target Engagement in Hit-to-Lead Stages

Because the physicochemical differences between 8,8-difluoro-2-azaspiro[4.5]decane and its non-fluorinated parent are well-quantified [1], researchers can use this compound as a probe to deconvolute the effects of basicity and lipophilicity on target binding and cellular activity. By comparing matched molecular pairs (MMPs) where the only difference is the 8,8-CF₂ substitution, scientists can attribute changes in potency, selectivity, or ADME to the specific electronic and steric effects of fluorine. This evidence-based approach accelerates SAR interpretation and reduces the number of iterative design cycles required to optimize a lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,8-Difluoro-2-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.